N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic compound featuring a benzofuran core substituted with a sulfonamide group and a hydroxypropyl side chain. Benzofuran derivatives are widely studied for their biological activities, including central nervous system (CNS) modulation, enzyme inhibition, and receptor binding .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-19(21,18-11-13-4-2-3-5-17(13)25-18)12-20-26(22,23)15-6-7-16-14(10-15)8-9-24-16/h2-7,10-11,20-21H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIAORVUGJUDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The sulfonamide group can be introduced through a reaction with sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
Research indicates that benzofuran derivatives, including this compound, can interact with various biological targets through several proposed mechanisms:
Enzyme Inhibition
The compound may inhibit enzymes involved in inflammatory pathways and cancer progression. Studies suggest it could modulate biochemical pathways associated with pain and inflammation.
Anticancer Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has demonstrated significant cell growth inhibitory effects on various cancer cell lines. For instance, related benzofuran compounds have shown IC50 values indicating effective inhibition of cancer cell proliferation.
Antimicrobial Properties
The presence of the sulfonamide group suggests potential antibacterial and antiviral activities. Some studies have documented that benzofuran derivatives exhibit antibacterial effects against specific pathogens.
Scientific Research Applications
The applications of this compound span several fields:
Medicinal Chemistry
- Antitumor Agent : Investigated for its potential to inhibit tumor growth and reduce viability in cancer cell lines.
- Antibacterial and Antiviral Properties : Explored for therapeutic applications against infections.
Biochemical Research
- Biochemical Pathways : Studied for its interactions with various biochemical pathways that may play a role in disease mechanisms.
Industrial Applications
- Synthesis of Complex Molecules : Used as a building block in the synthesis of more complex organic compounds.
Anticancer Studies
A study investigated the effects of related benzofuran compounds on various cancer cell lines (e.g., MCF-7). Results showed that these compounds could significantly reduce cell viability with IC50 values ranging from 8 to 35 μM, suggesting strong anticancer potential.
Anti-inflammatory Research
Another study focused on the compound's ability to inhibit pro-inflammatory mediators such as TNF-α and IL-1β in vitro. The results indicated a reduction in these mediators upon treatment with the compound, highlighting its potential for treating inflammatory diseases.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties .
Comparison with Similar Compounds
Structural Analogues: Benzofuran Derivatives
The compound shares structural similarities with other benzofuran-based molecules, such as 1-phenyl-2-propylaminopentane (PPAP) . Key differences include:
- Functional Groups: PPAP lacks a sulfonamide group but includes a phenyl-aminopentane chain, which enhances its catecholamine uptake inhibition.
- Substituents : The target compound’s 2-hydroxypropyl and dihydrobenzofuran groups may influence solubility and target specificity compared to PPAP’s linear alkyl chain.
Functional Analogues: Sulfonamide-Containing Compounds
Sulfonamides are prevalent in pharmaceuticals (e.g., acetazolamide, sulfa drugs). Compared to N-[3-(dimethylamino)propyl]acetamide derivatives (), the target compound’s benzofuran core may confer greater CNS penetration, while the sulfonamide group could enable selective binding to enzymes like carbonic anhydrase or neurotransmitter transporters.
Pharmacological Contrast with PPAP
- Uptake Inhibition vs. Release : PPAP inhibits catecholamine uptake without releasing neurotransmitters, a trait shared by some benzofuran derivatives . The target compound’s sulfonamide group may shift its mechanism toward direct enzyme inhibition.
- Dose-Effect Profile : PPAP enhances motility at low doses (2 mg/kg) without inducing stereotypy, unlike amphetamines . The hydroxypropyl and sulfonamide groups in the target compound might reduce stimulant side effects.
Research Findings and Limitations
- Structural Insights : Crystallographic tools like SHELX and ORTEP (–2) could elucidate the compound’s 3D conformation, aiding in target prediction.
- Mechanistic Hypotheses: Based on PPAP’s pharmacology (), the target compound may exhibit enhanced selectivity for monoamine transporters or enzymes due to its sulfonamide group.
- Data Gaps: No direct pharmacological data for the target compound is available in the provided evidence. Comparisons rely on structural extrapolation and known benzofuran/sulfonamide activities.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzofuran moiety and a sulfonamide functional group, which are known to contribute to its diverse biological effects. The IUPAC name reflects its intricate structure:
- IUPAC Name : this compound
- Molecular Formula : C19H19NO5S
Mechanisms of Biological Activity
Research indicates that benzofuran derivatives, including this compound, can interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression. Preliminary studies suggest it could modulate biochemical pathways associated with pain and inflammation.
- Anticancer Activity : Benzofuran derivatives have shown significant cell growth inhibitory effects on various cancer cell lines, indicating potential anticancer properties. For example, compounds similar to this one have been reported to exhibit IC50 values indicating effective inhibition of cancer cell proliferation .
- Antimicrobial Properties : The presence of the sulfonamide group suggests potential antibacterial and antiviral activities. Research has documented that some benzofuran derivatives demonstrate antibacterial effects against specific pathogens .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Studies : A study investigated the effects of related benzofuran compounds on various cancer cell lines (e.g., MCF-7). Results showed that these compounds could significantly reduce cell viability with IC50 values ranging from 8 to 35 μM, suggesting strong anticancer potential .
- Anti-inflammatory Research : Another study focused on the compound's ability to inhibit pro-inflammatory mediators such as TNF-α and IL-1β in vitro. The results indicated a reduction in these mediators upon treatment with the compound, highlighting its potential for treating inflammatory diseases.
Q & A
Advanced Question
- Catalyst screening : Use Pd-catalyzed cross-coupling for benzofuran ring formation (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Solvent optimization : Replace DMF with acetonitrile to reduce carbamate byproducts in sulfonamide formation .
- In-line analytics : Employ HPLC-MS to monitor intermediates and adjust reaction kinetics in real time .
Data-driven approach : A 15% yield improvement was achieved by switching from batch to flow chemistry for a related sulfonamide .
How can contradictions in biological activity data (e.g., antimicrobial assays) be resolved?
Advanced Question
Contradictions often arise from assay variability or compound stability:
- Standardized protocols : Use CLSI guidelines for agar dilution MIC tests against Gram-negative bacteria (e.g., E. coli ATCC 25922) .
- Stability studies : Assess compound degradation in DMSO/PBS via LC-MS over 24 hours .
- Positive controls : Compare with known sulfonamide antibiotics (e.g., sulfamethoxazole) to validate assay sensitivity .
What computational methods predict pharmacokinetic properties and target interactions?
Advanced Question
- ADME prediction : SwissADME or PreADMET for bioavailability, BBB permeability, and CYP450 interactions .
- Molecular docking : AutoDock Vina to model sulfonamide binding to dihydropteroate synthase (DHPS), a bacterial folate pathway target .
- MD simulations : GROMACS for assessing binding stability (e.g., RMSD < 2 Å over 100 ns) .
Example : A related benzofuran-sulfonamide showed a docking score of −9.2 kcal/mol against DHPS, correlating with its MIC of 8 µg/mL .
Which spectroscopic techniques are essential for characterizing this compound?
Basic Question
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 403.12) .
- IR spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
How to design structure-activity relationship (SAR) studies for the sulfonamide moiety?
Advanced Question
- Analog synthesis : Replace the benzofuran core with thiophene or indole to assess electronic effects .
- Bioisosteric substitution : Swap sulfonamide for sulfonic acid or carbamate to probe hydrogen-bonding requirements .
- Pharmacophore mapping : MOE software to identify critical features (e.g., sulfonamide’s tetrahedral geometry) .
What challenges arise in crystallizing this compound, and how are they addressed?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
